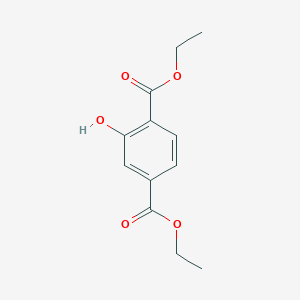

Diethyl 2-hydroxybenzene-1,4-dicarboxylate

Description

Contextualization within Aromatic Dicarboxylate Ester Chemistry

Aromatic dicarboxylate esters form a broad class of organic compounds characterized by a benzene (B151609) ring substituted with two ester functional groups. The parent structures, benzenedicarboxylic acids, exist as three isomers: phthalic acid (1,2-), isophthalic acid (1,3-), and terephthalic acid (1,4-). atamanchemicals.com Their corresponding esters are pivotal in industrial and academic chemistry. Aromatic esters undergo several key reactions, including hydrolysis, where the ester bond is cleaved under acidic or basic conditions to yield a carboxylic acid and an alcohol. numberanalytics.com The rate of this reaction is influenced by steric hindrance and the electronic effects of other substituents on the aromatic ring. numberanalytics.com They can also be reduced to alcohols using strong reducing agents. numberanalytics.com

The most prominent member of this family is derived from terephthalic acid (benzene-1,4-dicarboxylic acid), which serves as a primary precursor for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polyester (B1180765) used in textiles and packaging. wikipedia.org The chemistry of these esters is foundational to polymer science and materials chemistry, making the study of substituted analogues like Diethyl 2-hydroxybenzene-1,4-dicarboxylate a logical extension of this well-established field.

Unique Structural Attributes and Research Interest

The research interest in this compound stems directly from its distinct molecular structure. It combines the features of a diethyl terephthalate molecule with a strategically placed hydroxyl (-OH) group on the benzene ring. This combination imparts a unique blend of stability from the terephthalate backbone and high reactivity from the phenolic hydroxyl group.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74744-72-2 guidechem.com |

| Molecular Formula | C₁₂H₁₄O₅ guidechem.com |

| Molecular Weight | 238.24 g/mol guidechem.com |

| Boiling Point | 354.1°C at 760 mmHg guidechem.com |

| Density | 1.211 g/cm³ guidechem.com |

| Flash Point | 132.2°C guidechem.com |

| Refractive Index | 1.532 guidechem.com |

The benzene-1,4-dicarboxylate (terephthalate) moiety is a structurally rigid and symmetrical building block. atamanchemicals.comwikipedia.org This core is fundamental to the synthesis of high-performance polyesters and is a commodity chemical produced on a massive scale. atamanchemicals.comwikipedia.org In recent decades, its significance has expanded into the field of supramolecular chemistry and materials science as a preferred organic linker for creating metal-organic frameworks (MOFs). atamanchemicals.comacs.orgresearchgate.net MOFs are crystalline materials with porous structures, and the geometry of the terephthalate linker is crucial in dictating the framework's topology and properties. The inherent stability and predictable coordination geometry of the benzene-1,4-dicarboxylate unit make it a reliable platform for constructing complex, functional materials. acs.org

The placement of a hydroxyl group at the ortho position (C2) relative to one of the ester groups significantly modifies the electronic properties and reactivity of the terephthalate core.

Electronic Effects: The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions due to its ability to donate an electron pair to the aromatic ring. stackexchange.com This enhances the nucleophilicity of the ring, making it more susceptible to substitution than the unsubstituted diethyl terephthalate.

Reactivity: The phenolic hydroxyl group itself is a site for various chemical transformations. It can be oxidized, undergo etherification, or be esterified, providing a chemical handle to introduce new functionalities. nih.gov This versatility allows the compound to serve as a building block for more complex molecules.

Coordination and Hydrogen Bonding: The hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent ester carbonyl group. This interaction can influence the molecule's conformation and reactivity. Furthermore, the -OH group provides an additional coordination site for metal ions, making it a valuable ligand for designing coordination polymers and MOFs with modified properties compared to those built from standard terephthalic acid.

Historical Overview of Related Hydroxylated Aromatic Ester Research

The study of hydroxylated aromatic compounds has a long history in organic chemistry. Early work focused on the isolation of natural products and the development of synthetic methods to access these structures. For instance, the synthesis of hydroxylated aldehydes from phenols via methods like the Reimer-Tiemann reaction has been known for over a century. researchgate.net The esterification of naturally occurring hydroxylated carboxylic acids was also an early area of investigation.

Research into the esterification of phenolic hydroxyl groups to form new ester linkages has been extensive, driven by the desire to create derivatives with altered biological or physical properties. nih.gov The synthesis of simple hydroxylated aromatic esters often involves the esterification of a corresponding hydroxy-carboxylic acid, such as 2-hydroxyterephthalic acid, with an alcohol like ethanol (B145695) in the presence of an acid catalyst. molbase.com This foundational chemistry has paved the way for more complex syntheses, including the use of these molecules in polymerization and materials science. researchgate.net

Rationale for In-depth Academic Investigation

The academic investigation of this compound is justified by its potential to bridge fundamental organic chemistry with advanced materials science. The compound serves as an ideal model system for studying:

Substituent Effects: It allows for a precise examination of how a strong electron-donating and hydrogen-bonding group (-OH) influences the reactivity of the ester functionalities and the aromatic ring within a well-defined terephthalate framework.

Precursor for Functional Materials: The dual functionality of the molecule (ester groups for polymerization, hydroxyl group for modification or coordination) makes it a versatile precursor. It can be used to synthesize polyesters with tailored properties (e.g., altered thermal stability or hydrophilicity) or to create functionalized MOFs where the hydroxyl group can act as a post-synthetic modification site or an active center for catalysis.

Ligand Design: In coordination chemistry, the introduction of the hydroxyl group provides an additional binding site, enabling the formation of multinuclear or higher-dimensional coordination complexes with potentially novel magnetic or catalytic properties.

Scope of Current Research Directions and Theoretical Frameworks

Current research involving structures related to this compound is focused on several key areas:

Advanced Polymer Synthesis: There is growing interest in using bio-based or functionalized monomers to create sustainable and high-performance polymers. Enzymatically catalyzed polymerization of functionalized aromatic esters is an emerging green chemistry approach. researchgate.net Hydroxylated monomers are being explored to create polyesters that can be further functionalized after polymerization.

Functional Metal-Organic Frameworks (MOFs): A major thrust in MOF research is the design of frameworks with active sites for catalysis, sensing, or specific adsorption. Using "pre-functionalized" linkers like 2-hydroxyterephthalic acid (the parent acid of the title compound) is a primary strategy. The hydroxyl group within the MOF pores can be used to tune the chemical environment and impart specific functions. acs.org

Synthesis of Complex Organic Molecules: As a bifunctional building block, the compound is a useful intermediate in multi-step organic synthesis. The differential reactivity of the hydroxyl group versus the ester groups can be exploited to selectively build complex molecular architectures.

Theoretical Modeling: Computational chemistry provides frameworks for predicting the impact of the hydroxyl group on the electronic structure, bond energies, and reaction pathways of the molecule. Density Functional Theory (DFT) and other methods are used to model its coordination behavior with different metals and to understand the energetics of its participation in polymerization reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-hydroxybenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHLGQDJTLTOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625492 | |

| Record name | Diethyl 2-hydroxybenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74744-72-2 | |

| Record name | Diethyl 2-hydroxybenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathway Elucidation

Conventional Esterification and Transesterification Approaches to Diethyl 2-hydroxybenzene-1,4-dicarboxylate

The most direct methods for synthesizing this compound involve the formation of ester linkages from its corresponding carboxylic acid or the conversion from another ester derivative.

Direct Esterification with Ethanol (B145695)

The synthesis of this compound can be achieved through the direct esterification of 2-hydroxyterephthalic acid with ethanol. This reaction, a classic example of Fischer-Speier esterification, involves heating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism proceeds in several equilibrium steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of a carboxylic acid group, enhancing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield a protonated ester. Final deprotonation, with the catalyst being regenerated, affords the ester product. Given that the starting material is a dicarboxylic acid, this process occurs at both acid sites to yield the final diester. masterorganicchemistry.com

To drive the equilibrium towards the product side and ensure a high yield, the reaction is typically conducted using a large excess of ethanol, which also serves as the solvent. masterorganicchemistry.com The removal of water as it forms, often through azeotropic distillation, is another common strategy to maximize the conversion to the diester. google.com Strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) are frequently employed as catalysts. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Direct Esterification

| Component | Role | Example(s) | Purpose |

| Starting Material | Diacid | 2-Hydroxyterephthalic Acid | Provides the carbon backbone and hydroxyl group. |

| Reagent | Alcohol | Ethanol (in excess) | Acts as the esterifying agent and solvent. |

| Catalyst | Strong Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl group and increase its reactivity. masterorganicchemistry.com |

| Temperature | Elevated | Reflux | To increase the reaction rate. |

Transesterification Strategies

An alternative to direct esterification is transesterification, also known as alcoholysis. This process involves reacting a different ester of 2-hydroxyterephthalic acid, such as Dimethyl 2-hydroxyterephthalate, with ethanol to produce this compound and methanol (B129727). google.com

This equilibrium reaction is governed by Le Châtelier's principle. To favor the formation of the desired diethyl ester, a large excess of ethanol is used. google.com The removal of the more volatile alcohol byproduct, in this case, methanol, by distillation further shifts the equilibrium toward the products. google.com The reaction can be catalyzed by either acids (like sulfuric acid) or bases. In industrial applications, specific transesterification catalysts, including metal acetates like manganese or zinc acetate, may be used, often at elevated temperatures. google.com

Table 2: Key Parameters for Transesterification

| Parameter | Description | Example(s) | Rationale |

| Starting Ester | A dialkyl ester of 2-hydroxyterephthalic acid | Dimethyl 2-hydroxyterephthalate | The ester group is exchanged for a different one. |

| Reagent | Alcohol | Ethanol (large excess) | Serves as the nucleophile to displace the original alcohol. google.com |

| Catalyst | Acid, Base, or Metal Salt | Sulfuric Acid, Sodium Methoxide, Zinc Acetate google.com | To facilitate the nucleophilic acyl substitution. |

| Conditions | Heat | Elevated temperatures (e.g., 140-200 °C) google.com | To drive the reaction and distill the alcohol byproduct. |

Oxidation-Based Synthetic Routes to Aromatic Dicarboxylates

Aromatization of Cyclohexanedione Dicarboxylate Precursors

A key non-aromatic precursor for this compound is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. sigmaaldrich.comnih.gov The synthesis of the target molecule can be achieved by the aromatization of this precursor, a process that involves the formation of the stable benzene (B151609) ring through oxidation.

Metal-catalyzed dehydrogenation is a powerful method for aromatizing cyclic compounds. researchgate.net Catalysts based on noble metals, particularly palladium on a carbon support (Pd/C), are highly effective for the dehydrogenation of cyclohexene (B86901) and cyclohexanone (B45756) derivatives to form aromatic systems. researchgate.netgoogle.com In this context, the Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate precursor can be aromatized by heating it in the presence of a catalyst like Pd/C.

The process is often performed as an aerobic oxidation, where molecular oxygen (from the air) acts as the terminal oxidant, facilitating the removal of hydrogen atoms and regenerating the active catalyst. researchgate.netnih.gov Other metals, such as platinum, have also been shown to catalyze the oxidation of cyclohexanone derivatives. nih.gov The reaction mechanism involves the adsorption of the cyclic precursor onto the metal surface, followed by a series of C-H bond cleavages to form double bonds, ultimately leading to the stable aromatic phenol (B47542) product.

Table 3: Metal Catalysts for Aromatization

| Catalyst | Support | Reaction Type | Notes |

| Palladium | Carbon (Pd/C) | Catalytic Dehydrogenation | Widely used for creating aromatic rings from cyclic precursors. researchgate.netgoogle.com |

| Platinum | Carbon (Pt/C) | Catalytic Oxidation | Effective for oxidizing cyclohexanone derivatives. nih.gov |

| Iron/Copper Complexes | - | Mimics Metalloenzymes | Used in broader aromatic oxidation research. mdpi.com |

Aromatization of the dicarboxylate precursor can also be achieved through chemical oxidation using halogenating agents. researchgate.net The mechanism is believed to proceed via the enol or dienol form of the Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

In a typical sequence, a halogen such as bromine (Br₂) is introduced. The bromine reacts with the enol form of the ketone, leading to an α-haloketone intermediate. This intermediate can then readily undergo dehydrohalogenation (elimination of HBr), often promoted by a base or heat, to introduce a double bond. A subsequent enolization and halogenation/elimination sequence would lead to the fully aromatized phenolic ring system. This method provides a classic, metal-free alternative for generating aromatic compounds from their corresponding saturated or partially unsaturated cyclic ketone precursors.

Table 4: Reagents for Halogen-Mediated Aromatization

| Reagent | Role | Mechanism Step |

| Bromine (Br₂) | Halogenating Agent | Electrophilic addition to the enol form of the ketone. |

| N-Bromosuccinimide (NBS) | Halogenating Agent | Provides a source of electrophilic bromine, often used for allylic or benzylic bromination and α-halogenation of ketones. |

| Base (e.g., Pyridine (B92270), Triethylamine) | Promoter | Facilitates the elimination of HX (e.g., HBr) to form double bonds. |

Oxygen-Dependent Oxidation in Non-Aqueous Media

The final aromatization step in the synthesis of this compound from a non-aromatic precursor, such as Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, often involves an oxidation process. In non-aqueous media, this transformation can be facilitated by the presence of molecular oxygen. The oxidation of aromatic precursors can exhibit a strong dependence on oxygen concentration. oberlin.edu While specific studies on this compound are not prevalent, general principles of aromatic compound oxidation suggest that oxygen plays a crucial role. In related systems, the oxidation mechanism can involve the formation of bicyclic peroxy radical intermediates which are central to determining the final stable product distribution. oberlin.edu The reactivity of these intermediates increases with higher oxygen levels. oberlin.edu In some cases, the oxidation process can even regenerate reactive species like hydroxyl radicals, which can further participate in the reaction. oberlin.edu The use of transition metal complexes as catalysts in non-aqueous media can also facilitate oxygen-dependent oxidation, mimicking the action of metalloenzymes that perform a wide variety of oxidative processes using molecular oxygen. mdpi.compnas.org

Mechanistic Insights into Aromatization Pathways

The pathway to aromatization is critical for understanding and optimizing the synthesis of this compound. A plausible precursor is Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, also known as diethyl succinoylsuccinate. nih.gov The conversion of this diene to the final aromatic product involves the loss of hydrogen and a rearrangement of electrons to form the stable benzene ring.

Mechanistic studies on related hydroquinone (B1673460) and quinone systems reveal that such transformations can occur through redox-interconversion pathways. clemson.edu The process likely involves the removal of two hydrogen atoms to achieve aromatization. The mechanism for the oxidation of aromatic compounds can be complex, sometimes involving intermediates like arene oxides followed by rearrangements (the "NIH shift"), though some enzymatic hydroxylations can bypass such intermediates. nih.govresearchgate.net For the aromatization of the cyclohexadiene precursor, the reaction could proceed through a step-wise or concerted mechanism involving the elimination of water or hydrogen, driven by the thermodynamic stability of the resulting aromatic ring. The specific pathway can be influenced by reaction conditions such as the presence of an acid or base catalyst and the oxidant.

Green Chemistry Principles in the Synthesis of this compound

The increasing emphasis on sustainable chemical manufacturing has spurred the development of environmentally friendly methods for synthesizing aromatic esters.

Biocatalytic Approaches for Aromatic Ester Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been extensively used for the synthesis of various flavor and aromatic esters. rsc.orgmdpi.com Candida antarctica Lipase B (CaLB) is a widely studied biocatalyst for esterification reactions due to its high catalytic activity, selectivity, and thermostability. mdpi.com

The synthesis of this compound could be achieved via the enzymatic esterification of 2-hydroxyterephthalic acid with ethanol. The advantages of using enzymes like lipases include:

High Productivity and Yields: Enzymatic reactions can lead to significantly increased conversion rates. rsc.org

Mild Reaction Conditions: These reactions are typically carried out under mild temperature and pressure, reducing energy consumption. nih.gov

Natural Product Status: Esters produced through enzymatic synthesis can often be labeled as 'natural', which is a significant advantage in the food and fragrance industries. rsc.org

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.

The immobilization of enzymes on solid supports, such as in a sol-gel matrix or on magnetic nanoparticles, can enhance their stability and allow for easy separation and reuse, further improving the sustainability of the process. rsc.orgresearchgate.net

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions have been successfully applied to the synthesis of various esters. rsc.orgbeilstein-journals.org One common technique involves using a vacuum to remove the water formed during the esterification, which shifts the equilibrium towards the product and avoids the need for a solvent to azeotropically remove water. rsc.org

The development of multicomponent reactions under solventless conditions is another efficient and environmentally benign approach. mdpi.com These reactions often utilize heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. mdpi.com For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 2-hydroxyterephthalic acid with an excess of ethanol, which also acts as the reactant, in the presence of a solid acid catalyst. The environmental impact of such a process can be quantified using green chemistry metrics like the E-factor (environmental factor) and mass intensity, with lower values indicating a greener process. rsc.org

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specifically substituted benzene ring like that in this compound requires precise control over the placement of functional groups. Chemo- and regioselective strategies are therefore crucial.

One approach involves the use of protecting groups. For instance, in the synthesis of related substituted aromatics, a bulky group can be used to block a more reactive position, directing a subsequent reaction to the desired site. clemson.edu After the reaction, the protecting group can be removed.

Another powerful strategy is the use of catalysts that direct the reaction to a specific position. For example, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-heteroatom bonds at specific locations on an aromatic ring. mdpi.com An innovative "ester dance reaction" has been reported, where an ester group migrates around an aromatic ring, enabled by a palladium catalyst with a specific diphosphine ligand. waseda.jp Such catalytic systems could potentially be adapted to control the final substitution pattern.

Multi-component reactions can also be designed to achieve high regioselectivity under solvent-free conditions, as demonstrated in the synthesis of certain heterocyclic compounds. nih.gov The choice of starting materials and catalyst is key to controlling the outcome of these complex transformations.

Methodologies for Yield Optimization and Process Scalability

Maximizing the yield and ensuring the scalability of the synthesis are critical for the industrial production of this compound.

A systematic approach to yield optimization often involves the use of factorial design experiments. rsc.org This methodology allows for the simultaneous investigation of multiple reaction parameters (e.g., temperature, reactant ratio, catalyst concentration, and reaction time) to identify the optimal conditions for maximizing product conversion. rsc.org

For process scalability, the choice of synthetic route and catalyst is paramount. The use of robust and recyclable catalysts, such as immobilized enzymes or solid-supported chemical catalysts, is highly advantageous as it simplifies product purification and reduces waste, making the process more economically viable on a large scale. rsc.orgmdpi.com The development of continuous flow processes, as opposed to batch reactions, can also offer significant advantages in terms of scalability, safety, and consistency of product quality.

An improved procedure for a related synthesis of 2-hydroxybenzaldehyde from phenol using the Reimer-Tiemann reaction highlights how modifications to existing protocols, such as using aqueous ethyl alcohol as a solvent, can simplify the workup procedure (avoiding steam distillation) and improve yields, which are important considerations for scalability. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Diethyl 2 Hydroxybenzene 1,4 Dicarboxylate

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group is a key site for a range of chemical transformations, including derivatization and condensation reactions.

The nucleophilic nature of the phenolic hydroxyl group allows for straightforward O-alkylation and O-acylation reactions to produce ether and ester derivatives, respectively.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile in a substitution reaction with an alkyl halide. This process converts the hydroxyl group into an ether linkage. The choice of base and reaction conditions is crucial to prevent competing reactions at the ester sites.

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid. nih.gov This reaction transforms the hydroxyl group into an ester. Research on similar structures, such as dialkyl α-hydroxy-benzylphosphonates, has demonstrated that even sterically hindered hydroxyl groups can be efficiently acylated. nih.gov For instance, O-benzoylation, a specific type of acylation, is a common transformation for hydroxyl-containing aromatic compounds. rsc.org

| Transformation | Reagent | Catalyst/Base | Typical Conditions |

|---|---|---|---|

| O-Acetylation | Acetyl Chloride | Triethylamine | Inert solvent, room temperature |

| O-Benzoylation | Benzoyl Chloride | Pyridine | Cooling, then room temperature |

| O-Alkylation (e.g., Methylation) | Methyl Iodide | Potassium Carbonate | Acetone, reflux |

The hydroxyl group, being an activating group, can direct and participate in condensation reactions. For example, it facilitates electrophilic substitution on the aromatic ring and can react with aldehydes or ketones. Studies on similar phenolic compounds, like hydroxymethylphenols, show they undergo self-condensation reactions to form dimeric and trimeric structures, often via a quinone methide intermediate. researchgate.net While Diethyl 2-hydroxybenzene-1,4-dicarboxylate lacks a hydroxymethyl group, its activated ring system suggests it could undergo condensation with electrophiles like formaldehyde, leading to the formation of larger polymeric structures. cdnsciencepub.com

Transformations at the Ester Linkages

The two diethyl ester groups are primary sites for nucleophilic acyl substitution, allowing for their conversion into carboxylic acids, amides, or different esters.

The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This transformation is commonly referred to as saponification when carried out with a base.

Complete Saponification: Using a stoichiometric excess of a strong base, such as sodium hydroxide (B78521), followed by acidification will hydrolyze both ester groups to yield 2-hydroxyterephthalic acid. molbase.com

Selective Monohydrolysis: Achieving selective hydrolysis of only one of the two ester groups is a more nuanced process. Research on analogous symmetric diesters has shown that carefully controlled conditions can favor the formation of the monoester. nih.gov For example, using a limited amount of base (e.g., 1.2 equivalents of NaOH) in the presence of a phase-transfer catalyst like tetraethylammonium (B1195904) bromide (TEAB) has proven effective for selective monohydrolysis in some systems. nih.gov Enzymatic methods, using lipases or cutinases, also offer a highly selective route to the monoester by desymmetrization of the diester substrate. mdpi.com

| Desired Product | Method | Reagents & Conditions | Reference Finding |

|---|---|---|---|

| Dicarboxylic Acid | Complete Saponification | Excess NaOH, heat; then HCl | Listed as a standard downstream product. molbase.com |

| Monoester | Selective Chemical Hydrolysis | 1.2 eq. NaOH, 1.0 eq. TEAB, 40°C | Achieved selective monohydrolysis on similar diesters. nih.gov |

| Monoester | Enzymatic Hydrolysis | Cutinase enzyme (e.g., ACut2), controlled pH | Yielded up to 95% monoester with low diacid byproduct. mdpi.com |

The ester groups can be converted to amides via aminolysis. This typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The reaction can be slow and may require elevated temperatures or pressure. A more common route to amides involves first hydrolyzing the ester to the corresponding dicarboxylic acid, as described above. The resulting carboxylic acid groups can then be activated (e.g., by converting to an acyl chloride) and reacted with an amine to form the desired amide. This two-step process is often more efficient than direct aminolysis of the ester. The synthesis of phenol (B47542) amides from hydroxy-functionalized acids is of interest due to the bioactivity of these compounds. nih.gov

Transesterification is a process where the ethyl groups of the ester are exchanged for different alkyl groups from another alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would lead to the formation of Dimethyl 2-hydroxybenzene-1,4-dicarboxylate. To drive the equilibrium towards the desired product, the alcohol reactant (e.g., methanol) is usually used in large excess. Care must be taken when using alkoxide bases to match the alcohol solvent to prevent unwanted transesterification. libretexts.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com This mechanism is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

For this compound itself, SNAr reactions are not straightforward. The molecule lacks a conventional leaving group (like a halide), and the hydroxyl group is a very poor leaving group. However, the two electron-withdrawing ester groups do increase the electrophilicity of the ring. An SNAr reaction could be envisioned if the hydroxyl group were first converted into a better leaving group, or if a halogen were introduced onto the ring via electrophilic substitution. In such a modified substrate, the ester groups would activate the ring toward nucleophilic attack. For example, a hypothetical 1-chloro-2-hydroxybenzene-1,4-dicarboxylate derivative would be activated for substitution at the C1 position by the ester group at C4.

Cycloaddition Reactions and Heterocyclic Ring Construction

The dicarboxylate framework is a valuable synthon for the construction of more complex cyclic and heterocyclic systems through cycloaddition and multi-component reactions.

While the aromatic ring of this compound is generally unreactive in cycloadditions due to its inherent stability, it can serve as a precursor to species that do participate in these reactions. By analogy, related dicarboxylate compounds are well-known participants in cycloaddition chemistry. For example, diethyl acetylenedicarboxylate (B1228247) is a classic dipolarophile used in 1,3-dipolar cycloadditions to form five-membered heterocycles. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.orglibretexts.org This reaction typically involves an electron-rich diene and an electron-deficient dienophile. libretexts.org Derivatives of the title compound, if modified to possess a diene or dienophile moiety, could be employed in such transformations. For example, reduction of the aromatic ring could generate a cyclohexadiene derivative capable of acting as a diene. Alternatively, functionalization of the ring could introduce a double or triple bond that could act as a dienophile. The reactivity of 5,6-unsubstituted 1,4-dihydropyridines, which can act as activated alkenes in various cycloaddition reactions, provides a conceptual model for how a partially reduced form of the parent ring system could be used. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. researchgate.netnih.govnih.gov The functional groups of this compound make it an attractive candidate for incorporation into MCRs for the synthesis of heterocyclic structures.

The phenol and ester functionalities can participate in various well-known MCRs. For example, the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, a β-ketoester, and ammonia, could potentially be adapted. beilstein-journals.org Similarly, the Biginelli reaction or Ugi and Passerini reactions provide pathways to diverse heterocyclic scaffolds. nih.govbeilstein-journals.org The title compound or its simple derivatives could serve as the phenolic component or be transformed into a suitable aldehyde or amine precursor for use in these powerful synthetic strategies, leading to the generation of complex molecules such as quinazolines or benzodiazepines. beilstein-journals.org

Reductive Transformations of Ester Groups and Aromatic Ring

The reduction of this compound can proceed via two main pathways: the chemoselective reduction of the ester groups to alcohols or the hydrogenation of the aromatic ring to yield a cyclohexane (B81311) derivative.

Chemoselective Reduction of Ester Moieties

The selective reduction of the two ester groups in this compound to the corresponding primary alcohols, yielding 2-hydroxy-1,4-benzenedimethanol, requires the use of strong yet selective reducing agents. Lithium aluminium hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. byjus.comlibretexts.orgucalgary.camasterorganicchemistry.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism of ester reduction by LiAlH₄ involves a two-step process. ucalgary.ca First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. ucalgary.cayoutube.com Given that aldehydes are more reactive than esters, the reaction does not typically stop at the aldehyde stage. ucalgary.ca

For a molecule like this compound, achieving chemoselectivity to reduce the esters while preserving the aromatic ring and the hydroxyl group is feasible with LiAlH₄ under controlled conditions. The aromatic ring is generally unreactive towards LiAlH₄. byjus.com

| Reagent/Catalyst | Substrate | Product | Reaction Conditions | Notes |

| Lithium aluminium hydride (LiAlH₄) | This compound | 2-Hydroxy-1,4-benzenedimethanol | Anhydrous diethyl ether or THF | Powerful, non-selective reducing agent for esters. byjus.commasterorganicchemistry.com |

Hydrogenation of the Aromatic Nucleus (e.g., to cyclohexane dicarboxylates)

The hydrogenation of the benzene (B151609) ring in this compound to afford Diethyl 2-hydroxycyclohexane-1,4-dicarboxylate necessitates more forcing conditions than typical alkene hydrogenations due to the inherent stability of the aromatic system. youtube.com This transformation is typically achieved through catalytic hydrogenation at elevated temperatures and pressures. youtube.com

Commonly employed catalysts for the hydrogenation of aromatic rings include platinum, palladium, and nickel. youtube.com For instance, hydrogenation of benzene to cyclohexane can be accomplished using a nickel catalyst at high pressure (100 atmospheres) and elevated temperature (150 °C). youtube.com In the context of aromatic dicarboxylic acids, such as terephthalic acid, catalytic hydrogenation over a 5% Pd/C catalyst has been shown to yield the corresponding cyclohexane dicarboxylic acid with high selectivity. rsc.org

For this compound, the presence of the hydroxyl and ester substituents will influence the reactivity and stereochemical outcome of the hydrogenation. The choice of catalyst and reaction conditions will be critical in achieving the desired cyclohexane dicarboxylate product while potentially retaining the ester and hydroxyl functionalities. The hydrogenation of the aromatic ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. nih.gov

| Catalyst | Substrate | Product | Reaction Conditions | Notes |

| Palladium on Carbon (Pd/C) | This compound | Diethyl 2-hydroxycyclohexane-1,4-dicarboxylate | High H₂ pressure, elevated temperature | Effective for aromatic ring hydrogenation. rsc.org |

| Nickel (Ni) | This compound | Diethyl 2-hydroxycyclohexane-1,4-dicarboxylate | High H₂ pressure (e.g., 100 atm), elevated temperature (e.g., 150 °C) | Harsh conditions required for aromatic ring reduction. youtube.com |

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into the mechanisms of the reductive transformations of this compound.

In the chemoselective reduction of the ester groups with LiAlH₄, the reaction proceeds through a well-established mechanism involving tetrahedral intermediates. ucalgary.ca Upon the initial nucleophilic attack of the hydride on the ester carbonyl, a tetrahedral alkoxide intermediate is formed. This intermediate is generally unstable and collapses to form an aldehyde and an alkoxide leaving group. The resulting aldehyde is highly reactive and is immediately attacked by another hydride equivalent, forming a second tetrahedral alkoxide intermediate, which upon protonation during workup yields the primary alcohol.

The investigation of these intermediates can be challenging due to their transient nature. However, their existence is supported by extensive mechanistic studies on ester reductions.

For the catalytic hydrogenation of the aromatic ring, the reaction mechanism is heterogeneous and involves a series of steps on the catalyst surface. nih.gov The process begins with the adsorption of both the hydrogen molecules and the aromatic substrate onto the metal catalyst surface. The H-H bond in hydrogen is cleaved, and the hydrogen atoms are adsorbed onto the catalyst. The aromatic ring also coordinates with the metal surface. The reaction proceeds through the stepwise addition of hydrogen atoms to the aromatic ring, leading to partially hydrogenated intermediates, such as cyclohexadiene and cyclohexene (B86901) derivatives, before the final saturated cyclohexane product is formed. The specific nature of the intermediates and the transition states for their formation and further reaction are complex and depend on the catalyst surface and reaction conditions.

The study of these surface-adsorbed intermediates and their transformations often requires specialized spectroscopic techniques and computational modeling to elucidate the intricate details of the reaction pathway.

Coordination Chemistry and Metal Organic Framework Mof Integration

Ligand Design Principles for Diethyl 2-hydroxybenzene-1,4-dicarboxylate

The design of ligands is a critical aspect of constructing functional coordination polymers and MOFs. The specific arrangement of donor atoms in a ligand dictates the geometry and connectivity of the resulting metal-ligand framework.

For a molecule to act as a chelating ligand, it must possess at least two donor atoms that can bind to the same metal center, forming a ring structure. In the case of this compound, the potential donor sites are the oxygen atoms of the hydroxyl group and the carbonyl oxygen atoms of the two ethyl carboxylate groups.

However, the ethyl ester groups are generally considered poor coordinating groups compared to deprotonated carboxylate groups. For this compound to effectively chelate a metal ion, it would likely require the involvement of the hydroxyl group and one of the carbonyl oxygens of the ester groups. This would result in a less stable, neutral ligand complex compared to the anionic complexes formed with the deprotonated parent acid.

The coordination geometry around a metal center is influenced by both the electronic properties and the steric bulk of the ligands. researchgate.netresearchgate.net

Steric Factors: The ethyl groups of the ester functionalities introduce steric hindrance around the potential coordination sites. This bulkiness can influence the approach of the ligand to the metal center and may prevent the formation of certain coordination geometries that would be accessible to the less bulky parent acid. The size of the metal ion and the presence of other ligands in the coordination sphere also play a crucial role in determining the final structure. nih.gov

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of coordination polymers and MOFs typically involves the reaction of a metal salt with an organic linker under specific conditions.

The formation of coordination polymers is a self-assembly process, where the final structure is determined by the thermodynamic and kinetic interplay of the metal-ligand coordination bonds and other non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The predictable geometry of the ligand and the coordination preferences of the metal ion are key to designing specific supramolecular architectures. mdpi.com

For this compound, its use as a primary building block in self-assembly is not documented. It is plausible that in situ hydrolysis of the ester groups during synthesis could lead to the formation of MOFs based on the parent 2-hydroxyterephthalic acid.

Solvothermal and hydrothermal methods are widely used for the synthesis of coordination polymers and MOFs. molbase.comresearchgate.net These techniques involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent. The increased pressure and temperature facilitate the dissolution of reactants and promote the crystallization of the product.

These methods have been successfully employed to synthesize a variety of MOFs using dicarboxylate ligands. nih.govrsc.orgresearchgate.net For instance, lanthanide-based MOFs have been synthesized using 2,5-dihydroxybenzene-1,4-dicarboxylic acid under solvothermal conditions. nih.govrsc.org While no specific examples of using this compound under these conditions are reported, it is conceivable that the high temperatures and pressures could induce hydrolysis of the ester, leading to the formation of the corresponding carboxylate-based framework.

The choice of the metal center is a critical parameter that dictates the structure and properties of the resulting coordination polymer. rsc.orgnih.gov Different metal ions have distinct coordination preferences in terms of coordination number and geometry.

Zn(II): Zinc(II) is a d¹⁰ metal ion and is known for its flexible coordination geometry, commonly adopting tetrahedral or octahedral environments. This flexibility allows for the formation of a wide variety of network topologies. nih.gov

Co(II): Cobalt(II) is a d⁷ metal ion that can adopt various coordination geometries, including octahedral and tetrahedral. Its complexes are often colored and can exhibit interesting magnetic and catalytic properties. nih.govnih.gov

Lanthanides: Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8 to 12). They often form highly coordinated and intricate three-dimensional frameworks. nih.govrsc.org The luminescence properties of lanthanide MOFs are of particular interest. nih.govmdpi.com

While numerous studies have reported the synthesis of coordination polymers with these metal ions and various dicarboxylate ligands, there is no specific literature on their complexes with this compound. Research has extensively covered the coordination of its parent acid, 2,5-dihydroxybenzene-1,4-dicarboxylic acid, with lanthanides, forming 2D and 3D frameworks. nih.govrsc.org

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in coordination compounds is fundamental to understanding their properties. Techniques such as single-crystal X-ray diffraction are indispensable for this purpose, providing detailed insights into the coordination environment of the metal centers and the binding modes of the ligands.

In related systems using the parent 2,5-dihydroxybenzene-1,4-dicarboxylic acid (H₂dhbdc), X-ray crystallography has revealed diverse coordination behaviors. For instance, in lanthanide-based coordination polymers, the deprotonated carboxylate groups and sometimes the hydroxyl groups of the ligand bind to the metal centers. nih.govresearchgate.netrsc.org In one cerium(III) complex, [Ce(dhbdc)(H₂O)₃Cl]n, the Ce(III) ion is coordinated by three oxygen atoms from three different dhbdc²⁻ ligands, along with chloride ions and water molecules, resulting in a dodecahedral CeO₆Cl₂ coordination polyhedron. nih.govrsc.org In another series of isomorphous lanthanide complexes, [Ln(dhbdc)₁.₅(H₂O)₂]n (where Ln = Eu, Gd, Tb), the metal centers exhibit a square antiprism geometry. nih.govresearchgate.netrsc.org

For this compound, the carbonyl oxygen atoms of the ester groups and the oxygen atom of the hydroxyl group are the primary potential coordination sites. X-ray diffraction analysis would be crucial to determine which of these sites participate in bonding with a given metal ion and to characterize the resulting coordination geometry (e.g., octahedral, tetrahedral, square planar). researchgate.netnih.gov The technique would also reveal the bridging modes of the ligand, such as whether it connects two or more metal centers to form one, two, or three-dimensional networks. researchgate.net

Table 1: Representative Coordination Geometries in Related Complexes

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cerium(III) | 2,5-dihydroxybenzene-1,4-dicarboxylate | Dodecahedron | nih.govrsc.org |

| Europium(III), Gadolinium(III), Terbium(III) | 2,5-dihydroxybenzene-1,4-dicarboxylate | Square Antiprism | nih.govresearchgate.netrsc.org |

| Cobalt(II) | Iminophenol | Pseudo-tetrahedral | researchgate.net |

| Copper(II) | Iminophenol | Distorted Square-planar | researchgate.net |

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonds and π-π stacking play a critical role in defining the final supramolecular architecture and stability of the crystal structure. rsc.orgnih.govresearchgate.netrsc.org The hydroxyl group of this compound is a potent hydrogen bond donor, while the carbonyl oxygen atoms of the ester groups can act as hydrogen bond acceptors.

Furthermore, the aromatic benzene (B151609) ring of the ligand facilitates π-π stacking interactions. These interactions occur between parallel-oriented aromatic rings of adjacent ligands, contributing to the cohesion and electronic properties of the material. rsc.orgnih.gov The strength of these stacking interactions can be influenced by the presence of hydrogen bonds, which can modulate the electron density of the π-system. rsc.org The interplay of hydrogen bonding and π-π stacking is crucial for the self-assembly process and the ultimate topology of the resulting framework. researchgate.netrsc.org

Exploration of Auxiliary Ligand Effects on Coordination Assembly

Auxiliary ligands can be classified based on their role. Coordinated auxiliary ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, directly bind to the metal ion and can affect the coordination modes of the primary this compound linker. nih.govbiointerfaceresearch.com For example, the use of a rigid bidentate N-donor ligand might prevent the primary ligand from fully coordinating, leading to different structural outcomes compared to a system without the auxiliary ligand. rsc.org

Non-coordinated auxiliary ligands can also exert significant structural influence. nih.gov These can be protonated organic bases that act as counterions to balance the charge of an anionic framework or as space-filling templates that direct the formation of specific pore structures through hydrogen bonding and other non-covalent interactions. nih.govnih.gov The choice of metal and the specific combination of the primary dicarboxylate ligand with various auxiliary ligands can lead to a wide diversity of structural types, from 2D layers to complex 3D interpenetrated frameworks. nih.gov

Theoretical Insights into Ligand-Metal Electronic Interactions

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic interactions between this compound and metal centers. researchgate.netnih.gov These theoretical calculations complement experimental data by elucidating the nature of the chemical bonds, the distribution of electron density, and the relative stabilities of different coordination modes. researchgate.netresearchgate.net

DFT can be used to optimize the geometry of coordination complexes, yielding bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.govnih.gov Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the frontier orbitals involved in ligand-to-metal or metal-to-ligand charge transfer. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of the electronic stability and reactivity of the complex. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can quantify the strength of donor-acceptor interactions within the complex, providing a detailed picture of the hyper-conjugative effects and the covalency of the metal-ligand bonds. researchgate.net These theoretical studies are invaluable for understanding structure-property relationships and for the rational design of new functional materials based on this compound. ufv.br

Role in Advanced Materials Research and Functional Systems

Application as a Building Block for Polymer Synthesis

The bifunctional nature of Diethyl 2-hydroxybenzene-1,4-dicarboxylate, possessing two ester groups and a hydroxyl group, makes it a prime candidate for the synthesis of novel polymers. These functional groups offer multiple reaction sites for polymerization, enabling the creation of polymers with tailored properties.

Polycondensation Reactions for Aromatic Polyester (B1180765) Formation

Aromatic polyesters are a class of polymers known for their exceptional thermal stability and mechanical strength. acs.org The synthesis of these materials often involves polycondensation reactions between aromatic diacids (or their derivatives) and diols. acs.org While direct research on the use of this compound in large-scale polyester production is not extensively documented, its structural analogue, terephthalic acid, is a cornerstone of the polyester industry, most notably in the production of Poly(ethylene terephthalate) (PET). rsc.org

The presence of the hydroxyl group in this compound introduces a reactive site that can be exploited to create polyesters with unique architectures and functionalities. For instance, this hydroxyl group could be used to introduce branching or to attach side chains, thereby modifying the polymer's solubility, processability, and final properties. The ester groups, typically diethyl esters, can undergo transesterification with diols to form the polyester backbone. This process is a common industrial method for producing polyesters. google.com The polycondensation can be carried out using various techniques, including melt polymerization and solution polymerization, often in the presence of a catalyst to drive the reaction towards high molecular weight polymers. rsc.orgacs.org

Development of Biobased and Sustainable Polymeric Materials

The increasing demand for sustainable materials has spurred research into biobased polymers. These polymers are derived from renewable resources, offering a more environmentally friendly alternative to their petroleum-based counterparts. google.com While this compound itself is not directly highlighted as a major biobased monomer in the reviewed literature, its parent molecule, 2-hydroxyterephthalic acid, can be synthesized through biotechnological routes. For example, recent research has demonstrated the de novo biosynthesis of 2-hydroxyterephthalic acid from glucose using engineered microorganisms, a process that also involves CO2 fixation. nih.gov This opens up the possibility of producing this compound from renewable feedstocks, thereby positioning it as a potential monomer for biobased polyesters.

The broader field of biobased polyesters is rapidly expanding, with significant research focused on monomers derived from biomass, such as 2,5-furandicarboxylic acid (FDCA), which is considered a promising biobased alternative to terephthalic acid. nih.govfragranceconservatory.com Polyesters synthesized from biobased monomers like FDCA have shown properties comparable to traditional plastics, making them suitable for a range of applications. fragranceconservatory.com The incorporation of monomers like this compound, with its potential for biobased sourcing and its additional functionality, could lead to the development of a new generation of sustainable polymers with enhanced properties.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The precise arrangement of organic linkers and metal nodes in Metal-Organic Frameworks (MOFs) and the strong covalent bonds in Covalent Organic Frameworks (COFs) result in highly porous materials with a wide range of applications, including gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the structure and functionality of the resulting framework.

Use as a Dicarboxylate Linker for Porous Materials

Although the direct use of this compound as a linker in MOF and COF synthesis is not explicitly detailed in the provided search results, its corresponding dicarboxylic acid, 2,5-dihydroxybenzene-1,4-dicarboxylic acid, has been successfully employed in the construction of lanthanide-based MOFs. rsc.org In a typical synthesis, the ester groups of the diethyl ester would be hydrolyzed to the corresponding carboxylic acid before being used as a linker. This resulting 2-hydroxyterephthalic acid can then coordinate with metal ions to form the framework structure.

The functionalization of linkers with groups like hydroxyls is a known strategy to impart specific properties to MOFs. rsc.org These functional groups can influence the framework's stability, and electronic properties, and can act as active sites for catalysis or selective guest binding. rsc.orgalfa-chemistry.com For instance, the hydroxyl group can participate in hydrogen bonding, which can enhance the stability of the framework. rsc.org

Tailoring Pore Structures and Surface Functionality

The introduction of functional groups on the organic linkers is a powerful method for tailoring the pore environment within MOFs and COFs. nih.gov The hydroxyl group of this compound (after hydrolysis to the dicarboxylic acid) can significantly influence the properties of the resulting porous material.

The presence of hydroxyl groups within the pores can create a more hydrophilic environment, which can be advantageous for the selective adsorption of polar molecules like water or for catalytic reactions that benefit from a protic environment. nih.gov Furthermore, these hydroxyl groups can serve as post-synthetic modification sites, allowing for the grafting of other functional molecules to further tune the pore's properties. alfa-chemistry.com By strategically incorporating linkers with specific functionalities, researchers can design MOFs and COFs with precisely controlled pore sizes, shapes, and chemical environments, leading to materials optimized for specific applications such as targeted drug delivery or enhanced gas separation. alfa-chemistry.comnih.gov

Development of Liquid Crystalline Systems (by analogy with other dicarboxylates)

While there is no specific information in the search results regarding the use of this compound in the development of liquid crystalline systems, analogies can be drawn from the behavior of other aromatic dicarboxylates in polyester synthesis. Wholly aromatic polyesters, synthesized from various aromatic diacid chlorides and aromatic diols, are known to exhibit liquid crystalline properties. acs.org These materials can form ordered phases in the melt or in solution, which is a key characteristic of liquid crystals.

The rigid, linear structure of the terephthalate (B1205515) unit is a common feature in many liquid crystalline polyesters. The introduction of a hydroxyl group, as in the case of this compound, could influence the intermolecular interactions and the packing of the polymer chains. This, in turn, could affect the formation and stability of liquid crystalline phases. The potential for hydrogen bonding due to the hydroxyl group might lead to the formation of supramolecular structures that favor liquid crystalline ordering. Further research would be needed to explore the specific impact of this functional group on the mesophase behavior of polyesters derived from this monomer.

Application in Catalytic Systems (as a ligand or part of a catalytic framework)

The direct application of This compound as a ligand or as a structural component within catalytic frameworks is not extensively documented in publicly available research. While the compound serves as a versatile precursor in the synthesis of more complex molecules, its specific role in forming catalytically active metal complexes or metal-organic frameworks (MOFs) is not a prominent area of investigation.

MOFs are valued as heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for incorporating catalytically active sites. rsc.orgbuyersguidechem.com They have been employed in a variety of organic transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The organic linkers within these frameworks can either be passive structural components or actively participate in the catalytic process.

Although specific research detailing the integration of This compound into catalytic MOFs is scarce, its structural analogue, 2,5-dihydroxybenzene-1,4-dicarboxylic acid, has been used to construct lanthanide-based coordination polymers. These materials have shown interesting magnetic and photoluminescence properties, and while not explicitly for catalysis, they demonstrate the capability of this type of substituted dicarboxylate to form stable, extended frameworks with metal ions.

The potential for This compound to act as a ligand in catalytic systems can be inferred from its chemical structure. The presence of two ester groups and a hydroxyl group offers multiple coordination sites for metal ions. The hydroxyl group, in particular, could play a significant role in modulating the electronic properties of a metal center in a catalytic complex, or it could serve as a proton-relay site in certain reactions.

While direct evidence is lacking, the following table outlines the potential catalytic applications where ligands structurally similar to This compound have been successful, suggesting hypothetical areas of future research for this specific compound.

| Catalytic Reaction Type | Role of Dicarboxylate-type Ligand | Potential Advantage of Hydroxy-substitution |

| Oxidation Reactions | Forms stable framework for immobilizing active metal centers (e.g., Mn, Co, Fe). | The hydroxyl group could modulate the redox potential of the metal center, enhancing catalytic activity. |

| Lewis Acid Catalysis | The carboxylate groups coordinate to metal ions, creating Lewis acidic sites within the MOF pores. | The hydroxyl group could participate in substrate activation through hydrogen bonding. |

| Photocatalysis | Acts as a photosensitizing linker, absorbing light and promoting electron transfer to the metal center or substrate. | The hydroxy substituent can alter the electronic band structure, potentially improving light absorption and charge separation efficiency. |

| Asymmetric Catalysis | Chiral modifications to the dicarboxylate backbone can create a chiral environment around the active site for enantioselective reactions. | While not inherently chiral, the hydroxyl group offers a reactive handle for post-synthetic modification to introduce chirality. |

It is important to reiterate that this table represents a projection of potential applications based on the behavior of analogous compounds. Further experimental research is required to validate the utility of This compound in the development of novel catalytic systems.

Computational and Theoretical Investigations of Diethyl 2 Hydroxybenzene 1,4 Dicarboxylate

Quantum Chemical Analysis of Molecular Structure and Conformational Landscape

A thorough understanding of a molecule's behavior begins with the elucidation of its three-dimensional structure and conformational preferences.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational method to predict the most stable arrangement of atoms in a molecule, its optimized geometry. This involves calculating the electron density to determine the ground-state energy and, consequently, the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For Diethyl 2-hydroxybenzene-1,4-dicarboxylate, such a study would reveal the precise spatial orientation of the hydroxyl and the two diethyl carboxylate groups relative to the benzene (B151609) ring. However, specific optimized geometrical parameters from DFT calculations for this compound are not available in the reviewed literature.

Potential Energy Surface (PES) Scans for Conformational Stability

The flexibility of the ethyl ester groups suggests the possibility of multiple conformers for this compound. Potential Energy Surface (PES) scans are computational techniques used to explore the energy changes associated with the rotation around specific single bonds. By systematically rotating the C-O bonds of the ester groups and the C-O bond of the hydroxyl group, a PES scan would identify the various low-energy conformers and the energy barriers separating them. This analysis is critical for understanding the molecule's dynamic behavior in different environments, yet specific studies detailing the conformational landscape of this compound are wanting.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity, intermolecular interactions, and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests higher reactivity. A detailed FMO analysis for this compound would provide valuable insights into its reactivity profile, but specific HOMO and LUMO energy values and their gap have not been reported.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and the strength of intramolecular interactions, such as hydrogen bonding. For this compound, an NBO analysis would elucidate the delocalization of electrons from the oxygen lone pairs into the aromatic ring and the carbonyl groups, as well as quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the adjacent ester. This information is fundamental to understanding its electronic structure, but specific NBO data is not available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich in electrons (nucleophilic sites) and those that are electron-deficient (electrophilic sites). For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, highlighting sites for nucleophilic interaction. While this is a general expectation, a specific, calculated MEP map for this compound has not been published.

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

Chemical hardness (η) represents the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability. It is formally defined as the second derivative of the energy with respect to the number of electrons and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):

η ≈ (E_LUMO - E_HOMO) / 2

The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net It quantifies the electrophilic character of a molecule and is calculated using the chemical potential (μ) and chemical hardness (η). nih.gov

ω = μ² / (2η)

where μ ≈ (E_HOMO + E_LUMO) / 2

For this compound, the presence of electron-withdrawing carboxyl groups and an electron-donating hydroxyl group on the benzene ring creates distinct regions of electrophilic and nucleophilic character. Local reactivity indices, such as the Parr function or local electrophilicity/nucleophilicity indices, can be used to identify the specific atomic sites most susceptible to electrophilic or nucleophilic attack, thus predicting regioselectivity in reactions. rsc.org These indices are crucial for rationalizing the outcomes of chemical reactions, including polar cycloadditions and electrophilic aromatic substitutions. researchgate.net

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons researchgate.net |

Spectroscopic Property Prediction and Mechanistic Interpretation

Theoretical Infrared (FT-IR) and Raman Vibrational Assignments and Comparisons

Theoretical vibrational spectroscopy is a powerful tool for the structural elucidation of molecules. By employing DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), it is possible to compute the harmonic vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the fundamental modes of vibration.

The computed wavenumbers are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, the calculated frequencies are uniformly scaled using a scaling factor, a methodology known as the Scaled Quantum Mechanical Force Field (SQMFF). nih.gov

A detailed assignment of the vibrational modes can be achieved by analyzing the potential energy distribution (PED). For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretches of the ester functionalities, C-O stretches, and various aromatic C-H and C=C ring vibrations. iosrjournals.org Comparing the theoretical FT-IR and Raman spectra with experimental recordings allows for a definitive assignment of the observed bands. niscpr.res.in

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (ethyl) | Stretching | 2850-3000 |

| Ester C=O | Stretching | 1700-1730 niscpr.res.in |

| Aromatic C=C | Ring Stretching | 1400-1600 |

| C-O (ester & phenol) | Stretching | 1000-1300 |

UV-Vis Absorption and Electronic Transition Analysis using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra. mdpi.com By applying TD-DFT, one can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net These calculations provide the maximum absorption wavelengths (λ_max) which can be directly compared with experimental spectra. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The analysis of the molecular orbitals involved (e.g., HOMO, LUMO, HOMO-1, LUMO+1) reveals the nature of these transitions, such as intramolecular charge transfer (ICT). rsc.org The presence of the hydroxyl (donor) and diethyl carboxylate (acceptor) groups can lead to significant ICT character in the electronic transitions. The accuracy of the predictions can be enhanced by including solvent effects through models like the Polarizable Continuum Model (PCM). ijpcbs.com

Table 3: Typical TD-DFT Output for Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | (Calculated Value) | (Calculated Value) | HOMO → LUMO |

| S₀ → S₂ | (Calculated Value) | (Calculated Value) | HOMO-1 → LUMO |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Verification in Complex Systems

Theoretical calculations of NMR chemical shifts serve as a valuable tool for confirming molecular structures and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.gov

Calculations are performed on the optimized geometry of this compound. The resulting theoretical chemical shifts (δ_calc) are then correlated with experimental values (δ_exp). A good linear correlation between the calculated and experimental data provides strong evidence for the proposed structure. nih.gov These calculations are particularly useful for resolving ambiguities in the assignment of complex spectra or for distinguishing between isomers. nih.gov Solvent effects can also be incorporated into the calculations to better replicate experimental conditions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Environment | Predicted δ (ppm) |

|---|---|---|

| ¹H NMR | Phenolic -OH | 9.0 - 11.0 |

| Aromatic C-H | 7.0 - 8.0 | |

| Ester -OCH₂- | 4.1 - 4.4 | |

| Ester -CH₃ | 1.2 - 1.5 | |

| ¹³C NMR | Ester C=O | 165 - 175 |

| Aromatic C-O | 150 - 160 | |

| Aromatic C-H/C-C | 110 - 140 | |

| Ester -OCH₂- | 60 - 65 |

Time-Resolved Spectroscopy Simulations for Reaction Dynamics (by analogy to other systems)

Time-resolved spectroscopy allows scientists to monitor dynamic molecular events that occur on incredibly short timescales, from femtoseconds to nanoseconds, following photoexcitation. vu.nlyoutube.com These events include processes like vibrational relaxation, internal conversion (IC), and intersystem crossing (ISC) to a triplet state. researchgate.net

While direct time-resolved simulations for this compound are not widely reported, the methodology can be applied by analogy with similar aromatic systems. Theoretical simulations, often based on TD-DFT potential energy surfaces, can map out the pathways for excited-state deactivation. By calculating the energy landscapes of the excited states and the couplings between them, it is possible to model the kinetics of photophysical processes. researchgate.net Such simulations are crucial for understanding the photostability of the molecule and for designing molecules with specific photochemical or photophysical properties, for instance, in the context of solar energy conversion or photodynamic therapy. vu.nl

Nonlinear Optical (NLO) Properties Theoretical Studies

Molecules with large NLO responses are of significant interest for applications in optoelectronics and photonics, including optical switching and data storage. nih.gov The NLO properties of a molecule are governed by its hyperpolarizability. The first hyperpolarizability (β) is a key indicator of second-order NLO activity.

Theoretical calculations using quantum chemical methods, such as DFT, are widely employed to predict the NLO properties of molecules. researchgate.net For this compound, the intramolecular charge transfer from the electron-donating hydroxyl group to the electron-accepting carboxylate groups through the π-conjugated benzene ring is expected to give rise to a significant NLO response. researchgate.net Computational studies would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net Such theoretical screenings can guide the synthesis of new materials with enhanced NLO properties. researcher.life

Table 5: Calculated Nonlinear Optical Properties

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures charge separation |

| Mean Polarizability | <α> | Linear response to electric field |

| First Hyperpolarizability | β_tot | Second-order NLO response |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as solvents or biological macromolecules.